![molecular formula C39H47N4O8P B562960 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 109389-30-2](/img/structure/B562960.png)

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

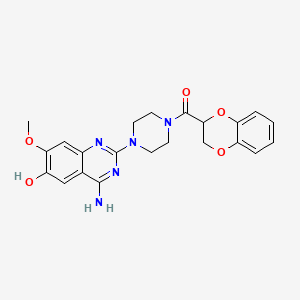

Descripción general

Descripción

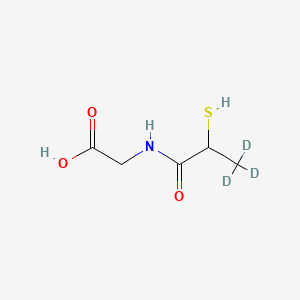

Fosforamidita DMT-dU-CE: es un fosforamidita nucleósido utilizado en la síntesis de oligonucleótidos. Es un derivado de la desoxiuridina, modificado con un grupo protector dimetoxi-trityl (DMT) en la posición 5'-hidroxilo y un grupo cianoetil (CE) en la posición 3'-fosforamidita. Este compuesto es esencial en la síntesis química de secuencias de ADN y ARN, particularmente en sintetizadores automáticos de oligonucleótidos .

Aplicaciones Científicas De Investigación

Química: La Fosforamidita DMT-dU-CE se utiliza ampliamente en la síntesis de oligonucleótidos, que son esenciales para diversas técnicas de biología molecular, incluida la reacción en cadena de la polimerasa (PCR), la secuenciación del ADN y la síntesis de genes .

Biología: En la investigación biológica, los oligonucleótidos sintetizados utilizando Fosforamidita DMT-dU-CE se utilizan como cebadores, sondas y oligonucleótidos antisentido para estudios de expresión génica y silenciamiento génico .

Medicina: En medicina, los oligonucleótidos sintetizados utilizando este compuesto se emplean en ensayos diagnósticos, aplicaciones terapéuticas y el desarrollo de fármacos basados en ácidos nucleicos .

Industria: Industrialmente, la Fosforamidita DMT-dU-CE se utiliza en la producción a gran escala de secuencias sintéticas de ADN y ARN para diversas aplicaciones, incluida la biotecnología y los productos farmacéuticos .

Mecanismo De Acción

La Fosforamidita DMT-dU-CE ejerce sus efectos a través de la formación de enlaces fosfodiéster durante la síntesis de oligonucleótidos. El grupo fosforamidita reacciona con el grupo 5'-hidroxilo de la cadena de oligonucleótidos en crecimiento, formando un intermedio de triéster de fosfito. Este intermedio luego se oxida a un triéster de fosfato estable, permitiendo que el ciclo de síntesis continúe. El grupo protector DMT evita reacciones no deseadas en la posición 5'-hidroxilo hasta que se elimina .

Análisis Bioquímico

Biochemical Properties

DMT-dU Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of DNA. It interacts with various enzymes and proteins during the process of DNA synthesis . The nature of these interactions is complex and involves multiple steps, including the formation of phosphodiester bonds that link the nucleotides together to form the DNA strand .

Cellular Effects

DMT-dU Phosphoramidite has significant effects on various types of cells and cellular processes. It influences cell function by contributing to the synthesis of DNA, which is essential for cell replication and the expression of genes

Molecular Mechanism

The molecular mechanism of action of DMT-dU Phosphoramidite involves its incorporation into the growing DNA strand during DNA synthesis . It binds to the active site of DNA polymerase, an enzyme that catalyzes the formation of the phosphodiester bonds that link the nucleotides together . This binding interaction facilitates the addition of the DMT-dU Phosphoramidite to the DNA strand, thereby enabling the continuation of the DNA synthesis process .

Metabolic Pathways

DMT-dU Phosphoramidite is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes such as DNA polymerase and may also interact with various cofactors

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Fosforamidita DMT-dU-CE típicamente involucra los siguientes pasos:

Protección del Grupo 5'-Hidroxilo: El grupo 5'-hidroxilo de la desoxiuridina se protege con un grupo dimetoxi-trityl (DMT) usando cloruro de dimetoxi-trityl en presencia de una base como la piridina.

Activación del Grupo 3'-Hidroxilo: El grupo 3'-hidroxilo se activa convirtiéndolo en un grupo fosforamidita usando 2-cianoetil N,N-diisopropilclorofosforamidita en presencia de una base como la diisopropiletilamina.

Purificación: La Fosforamidita DMT-dU-CE resultante se purifica utilizando técnicas como la cromatografía en columna para lograr alta pureza.

Métodos de Producción Industrial: La producción industrial de Fosforamidita DMT-dU-CE sigue rutas sintéticas similares pero a mayor escala. Se emplean técnicas de automatización y síntesis en fase sólida para mejorar la eficiencia y el rendimiento. El uso de sintetizadores automatizados permite un control preciso sobre las condiciones de reacción y minimiza el error humano .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: La Fosforamidita DMT-dU-CE se somete a oxidación para formar triésteres de fosfato estables. Esta reacción generalmente se lleva a cabo usando yodo en presencia de agua y piridina.

Sustitución: El grupo fosforamidita puede ser sustituido por varios nucleófilos, como los grupos hidroxilo, para formar enlaces fosfodiéster.

Reactivos y Condiciones Comunes:

Oxidación: Yodo, agua, piridina

Sustitución: Nucleófilos como los grupos hidroxilo

Desprotección: Ácido tricloroacético (TCA), diclorometano

Principales Productos Formados:

Oxidación: Triésteres de fosfato estables

Sustitución: Enlaces fosfodiéster

Desprotección: Grupo 5'-hidroxilo libre

Comparación Con Compuestos Similares

Compuestos Similares:

Fosforamidita DMT-dT-CE: Un derivado de la timidina utilizado en la síntesis de oligonucleótidos.

Fosforamidita DMT-dC-CE: Un derivado de la citidina utilizado en la síntesis de oligonucleótidos.

Fosforamidita DMT-dA-CE: Un derivado de la adenosina utilizado en la síntesis de oligonucleótidos.

Unicidad: La Fosforamidita DMT-dU-CE es única debido a su base de uridina, que permite la incorporación de uracilo en oligonucleótidos sintéticos. Esto es particularmente útil en aplicaciones donde se requiere uracilo, como en el estudio de secuencias de ARN y ciertos mecanismos de reparación del ADN .

Propiedades

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUDTLSWZPIDW-MVFNBKNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453691 | |

| Record name | CTK8E9370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109389-30-2, 289712-98-7 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109389-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CTK8E9370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)